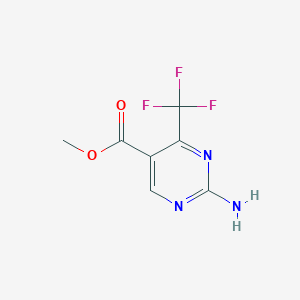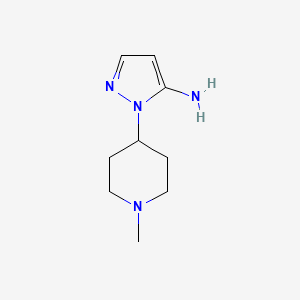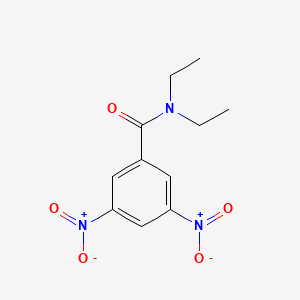
N,N-diethyl-3,5-dinitrobenzamide
概要
説明
N,N-diethyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C11H13N3O5 It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the 3 and 5 positions, and an amide group (-CONH-) substituted with two ethyl groups (-C2H5)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3,5-dinitrobenzamide typically involves the nitration of diethylbenzamide. The process begins with the nitration of benzamide to introduce nitro groups at the 3 and 5 positions. This is followed by the substitution of the amide hydrogen atoms with ethyl groups. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, and the reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters such as temperature, concentration of reagents, and reaction time are meticulously controlled to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
化学反応の分析
Types of Reactions
N,N-diethyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amide group can undergo nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Major Products Formed
Oxidation: Further nitrated or oxidized derivatives of the compound.
Reduction: N,N-diethyl-3,5-diaminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N,N-diethyl-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial properties, particularly against fungal infections.
Medicine: Explored for its potential use in developing new therapeutic agents due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N,N-diethyl-3,5-dinitrobenzamide involves its interaction with biological molecules. The nitro groups are known to contribute to its antimicrobial activity by interfering with the synthesis of essential cellular components in microorganisms . The compound may also interact with specific enzymes or receptors, leading to the inhibition of their activity and subsequent biological effects.
類似化合物との比較
N,N-diethyl-3,5-dinitrobenzamide can be compared with other similar compounds such as:
N,N-dimethyl-3,5-dinitrobenzamide: Similar structure but with methyl groups instead of ethyl groups.
3,5-dinitrobenzoic acid: Lacks the amide group and has a carboxylic acid group instead.
N,N-diethyl-3,5-diaminobenzamide: The nitro groups are reduced to amine groups.
Uniqueness
This compound is unique due to the presence of both nitro groups and diethyl-substituted amide group, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
N,N-diethyl-3,5-dinitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-3-12(4-2)11(15)8-5-9(13(16)17)7-10(6-8)14(18)19/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWBSYSXEQYXJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394960 | |
| Record name | N,N-diethyl-3,5-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2782-38-9 | |
| Record name | N,N-diethyl-3,5-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


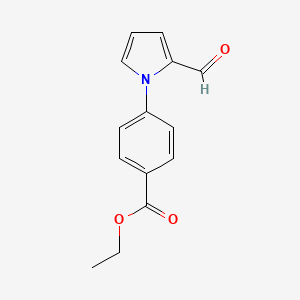
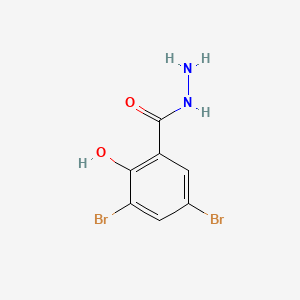
amino]-N-hydroxypropanimidamide](/img/structure/B1608823.png)
![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride](/img/structure/B1608824.png)
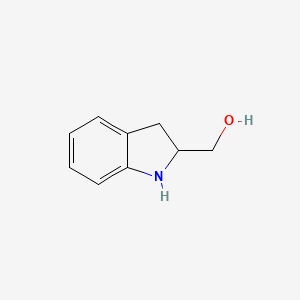
![[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1608826.png)

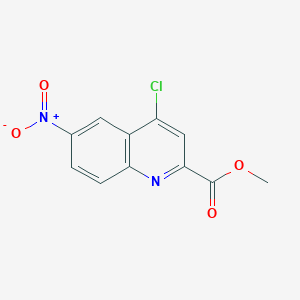
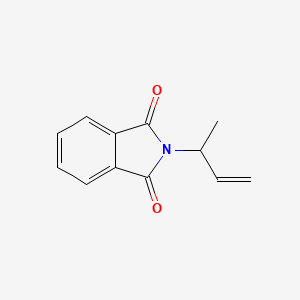
![methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1608834.png)
